molecular formula C8H6BrFO B070183 3'-Bromo-2'-Fluoroacetophenone CAS No. 161957-61-5

3'-Bromo-2'-Fluoroacetophenone

Cat. No. B070183
M. Wt: 217.03 g/mol
InChI Key: GSLFYQYBXIVNLS-UHFFFAOYSA-N
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Description

3’-Bromo-2’-Fluoroacetophenone is a chemical compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol . It is used as a starting reagent in the synthesis of various compounds .


Synthesis Analysis

The synthesis of 3’-Bromo-2’-Fluoroacetophenone involves the bromination of acetophenones. This process uses NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . The process results in an excellent yield of α-bromo acetophenones with high selectivity .


Molecular Structure Analysis

The molecular structure of 3’-Bromo-2’-Fluoroacetophenone consists of a bromine atom and a fluorine atom attached to a phenyl ring, along with an acetyl group .


Chemical Reactions Analysis

3’-Bromo-2’-Fluoroacetophenone is used in the synthesis of heterocycles such as pyrazines and thiazoles . The brominated ketones produced from this compound are versatile precursors for the synthesis of a wide range of biologically active substances .


Physical And Chemical Properties Analysis

3’-Bromo-2’-Fluoroacetophenone is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 252.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

General Use of 3’-Bromo-2’-Fluoroacetophenone

Scientific Field

Organic Chemistry

Application Summary

3’-Bromo-2’-Fluoroacetophenone is an organooxygen compound used in various chemical reactions . It’s often used as a building block in the synthesis of more complex organic compounds .

Methods of Application

The specific methods of application can vary greatly depending on the desired reaction. Generally, it’s used in a controlled environment, following standard safety procedures for handling organic compounds .

Results or Outcomes

The outcomes also depend on the specific reaction. In general, the use of 3’-Bromo-2’-Fluoroacetophenone can help chemists create a wide variety of complex organic compounds .

Specific Application in the Synthesis of Ascididemin

Scientific Field

Medicinal Chemistry

Application Summary

2’-Fluoroacetophenone, a compound similar to 3’-Bromo-2’-Fluoroacetophenone, has been used as a starting reagent in the synthesis of ascididemin , a marine alkaloid with potential anticancer properties.

Methods of Application

The specific methods of synthesis would depend on the overall synthetic route chosen for ascididemin. The use of 2’-Fluoroacetophenone would likely involve various organic reactions, including bromination .

Results or Outcomes

The successful synthesis of ascididemin would provide a valuable compound for further study in the field of medicinal chemistry .

Use in Cystic Fibrosis Research

Scientific Field

Biomedical Research

Application Summary

Thiazolyl derivatives of 2-Bromo-3’-Fluoroacetophenone have been used in research related to cystic fibrosis .

Methods of Application

The compound is used to synthesize thiazolyl derivatives, which are then applied in biological assays .

Results or Outcomes

These derivatives have shown potential in correcting the chloride transport defect in cystic fibrosis .

Use in Food, Drug, Pesticide or Biocidal Product Research

Scientific Field

Food and Drug Research

Application Summary

3’-Bromo-2’-Fluoroacetophenone has been used in the research of food, drug, pesticide or biocidal products .

Methods of Application

The specific methods of application would depend on the specific research context .

Results or Outcomes

The outcomes would also depend on the specific research context .

Use in Organic Chemistry Education

Scientific Field

Organic Chemistry Education

Application Summary

The α-bromination reaction of carbonyl compounds, such as 3’-Bromo-2’-Fluoroacetophenone, is a significant topic in the field of organic chemistry . This reaction is often used in undergraduate organic chemistry experiments to reinforce fundamental skills in chemistry experimentation among students .

Methods of Application

The bromination of various acetophenone derivatives is investigated by employing pyridine hydrobromide perbromide as the brominating agent .

Results or Outcomes

Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Use in Industrial Testing

Scientific Field

Industrial Chemistry

Application Summary

3’-Bromo-2’-Fluoroacetophenone is used in industrial testing applications .

Methods of Application

The specific methods of application would depend on the specific industrial context .

Results or Outcomes

The outcomes would also depend on the specific industrial context .

Safety And Hazards

This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

Future Directions

3’-Bromo-2’-Fluoroacetophenone is used in various industrial processes and research due to its role in the synthesis of biologically active substances and intermediates for various organic conversions . Its future directions could involve exploring its potential uses in other chemical reactions and its effects on different biological systems.

properties

IUPAC Name

1-(3-bromo-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLFYQYBXIVNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565737
Record name 1-(3-Bromo-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-2'-Fluoroacetophenone

CAS RN

161957-61-5
Record name 1-(3-Bromo-2-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161957-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-2'-fluoroacetophenone
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Aluminium trichloride (1.51 g, 11.3 mmol) in dry methylene chloride (10 ml) was cooled to 0° C. and acetyl chloride (0.80 ml, 11.3 mmol) was added in one portion. The mixture was stirred for 15 min. after which a solution of 3-trimethylsilyl-2-fluorobromobenzene (2.33 g, 9.4 mmol) in dry methylene chloride (10 ml) was added dropwise. The mixture was warmed to ambient temperature and stirred for 2 h. The mixture was kept at ambient temperature in a water bath and aqueous sodium carbonate (10%, 50 ml) was added slowly. The aqueous phase was extracted with ethyl acetate (2×50 ml) and the combined organic phase was dried MgSO4), filtered and evaporated. Purification by flash chromatography (ethyl acetate/isooctane, 1:1) yielded the title compound (1.7 g). MS m/z (rel. intensity, 70 eV) 218 (M+, 32), 216 (M+, 34), 203 (bp), 201 (97), 94 (61).
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